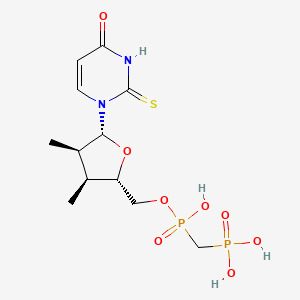

alpha.beta-methylene-2-thio-UDP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

α,β-Methylen-2-thio-UDP ist eine synthetische organische Verbindung, die zur Klasse der Nukleotid-Analoga gehört. Sie ist strukturell durch das Vorhandensein einer Methylengruppe und einer Thiogruppe gekennzeichnet, die an das Uridindiphosphat (UDP)-Molekül gebunden sind. Diese Verbindung ist im Bereich der Pharmakologie von großem Interesse, da sie ein großes therapeutisches Potenzial besitzt und eine wichtige Rolle in der biochemischen Forschung spielt.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von α,β-Methylen-2-thio-UDP beinhaltet typischerweise die Modifikation des Uridindiphosphat-Moleküls. Eine gängige Methode beinhaltet die Einführung einer Methylengruppe an den α- und β-Positionen und einer Thiogruppe an der 2-Position des UDP-Moleküls. Dies kann durch eine Reihe von chemischen Reaktionen erreicht werden, die die Verwendung spezifischer Reagenzien und Katalysatoren beinhalten.

Die Thiogruppe kann durch Thiolierungsreaktionen eingeführt werden, bei denen Thiolreagenzien verwendet werden, um spezifische funktionelle Gruppen am UDP-Molekül zu ersetzen .

Industrielle Produktionsmethoden

Die industrielle Produktion von α,β-Methylen-2-thio-UDP beinhaltet die Skalierung der Syntheserouten, die im Labor verwendet werden. Dies umfasst die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Konzentration der Reagenzien, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von kontinuierlichen Flussreaktoren und automatisierten Synthesesystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

α,β-Methylen-2-thio-UDP unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Thiogruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Verbindung kann Reduktionsreaktionen unterliegen, um die Thiogruppe in ein Thiol oder andere reduzierte Formen umzuwandeln.

Substitution: Die Methylengruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen sie durch andere funktionelle Gruppen ersetzt wird.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel wie Wasserstoffperoxid oder Persäuren können unter milden Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden, oft in Gegenwart einer Base, um die Reaktion zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Thiogruppe zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen zur Bildung verschiedener substituierter UDP-Analoga führen können.

Wissenschaftliche Forschungsanwendungen

α,β-Methylen-2-thio-UDP hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeug verwendet, um Nukleotid-Analoga und ihre Wechselwirkungen mit Enzymen und Rezeptoren zu untersuchen.

Biologie: Die Verbindung wird in der Forschung zu zellulären Signalwegen eingesetzt, insbesondere zu solchen, die Nukleotidrezeptoren betreffen.

Medizin: Sie hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, die mit Nukleotid-Signaltransduktion zusammenhängen, wie z. B. bestimmte Krebsarten und entzündliche Erkrankungen.

Industrie: Die Verbindung wird bei der Entwicklung neuer Pharmazeutika und als Referenzstandard in der analytischen Chemie verwendet.

Wirkmechanismus

Der Wirkmechanismus von α,β-Methylen-2-thio-UDP beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Nukleotidrezeptoren. Die Verbindung kann an diese Rezeptoren binden und ihre Aktivität modulieren, was zu Veränderungen in zellulären Signalwegen führt. Dies kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Regulation von Zellproliferation, -differenzierung und -apoptose.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha.beta-methylene-2-thio-UDP undergoes various chemical reactions, including:

Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to convert the thio group to a thiol or other reduced forms.

Substitution: The methylene group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can result in the formation of various substituted UDP analogues.

Wissenschaftliche Forschungsanwendungen

Alpha.beta-methylene-2-thio-UDP has a wide range of applications in scientific research:

Chemistry: It is used as a tool to study nucleotide analogues and their interactions with enzymes and receptors.

Biology: The compound is employed in research on cellular signaling pathways, particularly those involving nucleotide receptors.

Medicine: It has potential therapeutic applications in the treatment of diseases related to nucleotide signaling, such as certain types of cancer and inflammatory conditions.

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of alpha.beta-methylene-2-thio-UDP involves its interaction with specific molecular targets, such as nucleotide receptors. The compound can bind to these receptors and modulate their activity, leading to changes in cellular signaling pathways. This can result in various biological effects, such as the regulation of cell proliferation, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

α-Thio-β,γ-Methylen-ATP: Diese Verbindung ist strukturell ähnlich, hat aber unterschiedliche funktionelle Gruppen, die an das ATP-Molekül gebunden sind.

β,γ-Methylen-ATP: Ein weiteres Nukleotid-Analogon mit einer Methylengruppe an den β- und γ-Positionen.

α-Thio-ATP: Ein Nukleotid-Analogon mit einer Thiogruppe an der α-Position.

Einzigartigkeit

α,β-Methylen-2-thio-UDP ist aufgrund der spezifischen Kombination von Methylen- und Thiogruppen, die an das UDP-Molekül gebunden sind, einzigartig. Diese einzigartige Struktur ermöglicht es ihr, auf eine eindeutige Weise mit Nukleotidrezeptoren zu interagieren, was sie zu einem wertvollen Werkzeug in der biochemischen Forschung und für potenzielle therapeutische Anwendungen macht.

Eigenschaften

Molekularformel |

C12H20N2O8P2S |

|---|---|

Molekulargewicht |

414.31 g/mol |

IUPAC-Name |

[[(2S,3S,4R,5R)-3,4-dimethyl-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid |

InChI |

InChI=1S/C12H20N2O8P2S/c1-7-8(2)11(14-4-3-10(15)13-12(14)25)22-9(7)5-21-24(19,20)6-23(16,17)18/h3-4,7-9,11H,5-6H2,1-2H3,(H,19,20)(H,13,15,25)(H2,16,17,18)/t7-,8+,9+,11+/m0/s1 |

InChI-Schlüssel |

HGGLEWIKYOGGHB-YSSBGUOXSA-N |

Isomerische SMILES |

C[C@H]1[C@H]([C@@H](O[C@@H]1COP(=O)(CP(=O)(O)O)O)N2C=CC(=O)NC2=S)C |

Kanonische SMILES |

CC1C(C(OC1COP(=O)(CP(=O)(O)O)O)N2C=CC(=O)NC2=S)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.